2-Butyl-6-methylcyclohex-1-en-1-yl dibutylborinate
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Overview
Description
2-Butyl-6-methylcyclohex-1-en-1-yl dibutylborinate is a chemical compound with a complex structure that includes a cyclohexene ring substituted with butyl and methyl groups, as well as a dibutylborinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-6-methylcyclohex-1-en-1-yl dibutylborinate typically involves the reaction of 2-butyl-6-methylcyclohex-1-ene with dibutylborinic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and solvent used can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and precise control of reaction parameters ensures consistent quality and high yield. The purification of the final product is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-6-methylcyclohex-1-en-1-yl dibutylborinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The dibutylborinate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions include boronic acids, borates, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Butyl-6-methylcyclohex-1-en-1-yl dibutylborinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its potential use in drug delivery systems due to its boron content.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Butyl-6-methylcyclohex-1-en-1-yl dibutylborinate involves its interaction with molecular targets through its boron moiety. Boron atoms can form stable complexes with various biomolecules, which can influence biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Butyl-6-methylcyclohex-1-en-1-yl boronic acid
- 2-Butyl-6-methylcyclohex-1-en-1-yl borate
- 2-Butyl-6-methylcyclohex-1-en-1-yl dibutylborane
Uniqueness
2-Butyl-6-methylcyclohex-1-en-1-yl dibutylborinate is unique due to its specific combination of a cyclohexene ring with butyl and methyl substitutions and a dibutylborinate group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
89683-98-7 |
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Molecular Formula |
C19H37BO |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
dibutyl-(2-butyl-6-methylcyclohexen-1-yl)oxyborane |
InChI |
InChI=1S/C19H37BO/c1-5-8-13-18-14-11-12-17(4)19(18)21-20(15-9-6-2)16-10-7-3/h17H,5-16H2,1-4H3 |
InChI Key |
IOHFZFDIYUDVNA-UHFFFAOYSA-N |
Canonical SMILES |
B(CCCC)(CCCC)OC1=C(CCCC1C)CCCC |
Origin of Product |
United States |
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